1-Methyl-5-nitro-1H-imidazole-2-methanol
Overview
Description
1-Methyl-5-nitro-1H-imidazole-2-methanol, also known as HMMNI, is a nitroimidazole-based compound . It is a metabolite of Dimetridazole . This compound is a white to off-white crystalline powder, characterized by the presence of a methyl, nitro, and hydroxyl functional group .
Physical And Chemical Properties Analysis
1-Methyl-5-nitro-1H-imidazole-2-methanol has a melting point of 110-112°C and a boiling point of 281.76°C (rough estimate) . Its density is approximately 1.4890 (rough estimate), and it has a refractive index of approximately 1.6190 (estimate) .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N-Methyl-Arylamines : A study by Wang, Neumann, and Beller (2019) presents a green method for synthesizing N-methyl-arylamines from nitroarenes using methanol. This process involves a palladium-catalyzed methylation, demonstrating an environmentally friendly approach to producing various amines, including drug molecules (Wang, Neumann, & Beller, 2019).
Hypoxia-Activated Prodrugs Synthesis : Jin, Zhang, and Lu (2017) developed hypoxia-activated prodrugs by conjugating (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with SN-38, a potent chemotherapeutic agent. They improved the synthesis method for this compound, leading to a more efficient production of these prodrugs (Jin, Zhang, & Lu, 2017).
Applications in Drug Synthesis
Development of Antimicrobial Agents : Cavalleri, Volpe, and Arioli (1977) explored the synthesis of various 2-nitro-1H-imidazoles, finding significant antibacterial and antitrichomonal activities in mice. This research underscores the potential of such compounds in developing new antimicrobial drugs (Cavalleri, Volpe, & Arioli, 1977).
Cancer Research and Prodrugs : O’Connor et al. (2016) detailed the synthesis of bioreductive prodrugs using 1-methyl-2-nitro-1H-imidazole-based precursors. These prodrugs are designed to target hypoxic regions in cancer, showcasing the potential of 1-Methyl-5-nitro-1H-imidazole-2-methanol in oncology research (O’Connor et al., 2016).
Molecular Studies and Structural Analysis
Crystallographic Studies : Yanover and Kaftory (2009) conducted structural analyses of methylated and unmethylated nitrophenyl lophines, contributing to a deeper understanding of molecular conformations and interactions involving imidazole derivatives (Yanover & Kaftory, 2009).
Synthesis and Characterization of Derivatives : Zani et al. (1995) synthesized and characterized several 1-methyl-1H-imidazole derivatives, contributing to the knowledge of their antimycotic and genotoxic properties. This work is crucial for understanding the biological activities and potential applications of these compounds (Zani et al., 1995).
Safety And Hazards
properties
IUPAC Name |
(1-methyl-5-nitroimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQDPJIVQMBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-1H-imidazole-2-methanol | |
CAS RN |
936-05-0 | |
Record name | 2-Hydroxymethyl-1-methyl-5-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxydimetridrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-methyl-5-nitro-1H-imidazole-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-5-NITRO-2-IMIDAZOLEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4DG80JB2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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